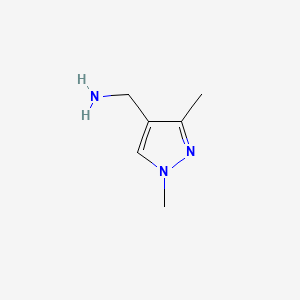

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Description

Role in Pharmaceutical Development

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, with numerous compounds having been developed as therapeutic agents. nih.govontosight.ai The pyrazole ring's ability to act as a bioisostere for other aromatic rings, such as benzene (B151609), allows for the modulation of a compound's physicochemical properties, including lipophilicity and solubility, which can lead to improved pharmacokinetic profiles. nih.gov

The diverse pharmacological activities of pyrazole derivatives are well-documented, with research highlighting their potential as:

Anti-inflammatory agents: Celecoxib (B62257), a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and is used to treat arthritis and acute pain. nih.govontosight.ai

Anticancer agents: The pyrazole scaffold is present in several targeted cancer therapies, including inhibitors of various protein kinases. mdpi.com

Antimicrobial agents: Research has demonstrated the efficacy of pyrazole derivatives against a range of bacteria and fungi. nih.gov

Analgesics: Compounds containing the pyrazole moiety, such as difenamizole, have been developed for pain management. nih.gov

Antidepressants and Antipsychotics: The pyrazole structure is also found in drugs targeting the central nervous system, such as fezolamide and CDPPB. nih.gov

The following table summarizes some of the key therapeutic applications of pyrazole-containing drugs:

| Therapeutic Area | Example Drug | Mechanism of Action |

| Anti-inflammatory | Celecoxib | COX-2 inhibitor |

| Anticancer | Crizotinib | ALK and ROS1 inhibitor |

| Analgesic | Difenamizole | Non-opioid analgesic |

| Antipsychotic | CDPPB | mGluR5 positive allosteric modulator |

| Anti-obesity | Rimonabant | Cannabinoid receptor type 1 antagonist |

Applications in Agricultural Chemistry

In the field of agricultural chemistry, pyrazole derivatives have been successfully developed as active ingredients in a variety of crop protection products. ontosight.airesearchgate.net Their biological activity extends to herbicidal, fungicidal, and insecticidal applications. ontosight.airesearchgate.net

Herbicides: Certain pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to a bleaching effect and eventual plant death. acs.org

Fungicides: The pyrazole scaffold is a component of several commercial fungicides that are effective against a broad spectrum of plant pathogens. researchgate.net

Insecticides: The versatility of the pyrazole ring has also been exploited in the development of insecticides for the control of various agricultural pests. ontosight.ai

Significance in Material Science

The unique photophysical properties of some pyrazole derivatives have led to their investigation in the field of material science. mdpi.com Their conjugated structures can give rise to fluorescence, making them suitable for applications such as:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based materials are being explored for their potential use in the emissive layers of OLEDs.

Fluorescent Probes: The sensitivity of their fluorescence to the surrounding environment makes some pyrazole derivatives useful as sensors for detecting ions and other molecules. mdpi.com

Dyes and Pigments: The chromophoric nature of certain pyrazole compounds has led to their use as colorants. royal-chem.com

Properties

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERSVOWJFSHXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361397 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400756-28-7 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Core Pyrazole Scaffold

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine, as its name suggests, is a derivative of pyrazole (B372694). The core of this molecule is the pyrazole ring, a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. britannica.comwikipedia.org The key structural features of this specific compound are:

A pyrazole ring: This forms the central scaffold of the molecule.

Two methyl groups: One is attached to each of the nitrogen atoms at positions 1 and 3 of the pyrazole ring.

A methanamine group: A -CH2NH2 group is attached to the carbon atom at position 4 of the pyrazole ring.

The pyrazole ring is aromatic, with a delocalized π-electron system that contributes to its stability. globalresearchonline.netchemicalbook.com The presence of two nitrogen atoms imparts both acidic and basic properties to the pyrazole ring. The "pyrrole-like" nitrogen (at position 1) can donate a proton, while the "pyridine-like" nitrogen (at position 2) can accept a proton. chemicalbook.com The substitution pattern on the pyrazole ring significantly influences its chemical and biological properties.

The table below outlines the key structural identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| Core Scaffold | Pyrazole |

Research Trajectory and Emerging Applications

SAR in Medicinal Chemistry

The this compound scaffold is a key component in the design of various biologically active molecules. nih.govmdpi.com SAR studies are crucial for optimizing the therapeutic potential of these derivatives by modifying their structure to enhance efficacy and selectivity for specific biological targets.

Influence of Substituents on Biological Activity

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. In the context of kinase inhibition, the 1,3-dimethyl-1H-pyrazol-4-yl moiety has been identified as a preferred substituent in certain scaffolds. researchgate.net For instance, in a series of Aurora-A kinase inhibitors, modifications to a benzyl (B1604629) group attached to the pyrazole nitrogen indicated that different substituents could alter the binding mode within the kinase's active site. researchgate.net

In a related class of compounds, (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues, the substituents on the phenyl rings were found to be critical for selectivity against dipeptidyl peptidases (DPP). The introduction of 2,4-dichloro substituents on the 3-phenyl ring resulted in selective DPP-IV inhibitors, while difluoro substituents at the same position conferred selectivity for DPP8. researchgate.net This highlights how halogen substituents can modulate target specificity.

Studies on other pyrazole derivatives have shown that electron-withdrawing groups, such as a p-nitrophenyl moiety, can lead to significant anti-inflammatory activity, in some cases superior to standard drugs like diclofenac (B195802) sodium. mdpi.com Conversely, other substitutions can impart antibacterial, antifungal, or antiproliferative properties. mdpi.comnih.govnih.gov

| Core Scaffold | Substituent Modification | Position of Modification | Observed Biological Activity/Effect | Reference |

|---|---|---|---|---|

| (Pyrazol-4-yl)-methylamine analogue | 2,4-Dichloro substituents | 3-Phenyl ring | Selective DPP-IV inhibition | researchgate.net |

| (Pyrazol-4-yl)-methylamine analogue | Difluoro substituents | 3-Phenyl ring | Selective DPP8 inhibition | researchgate.net |

| Imidazo[4,5-b]pyridine | 1,3-dimethyl-1H-pyrazol-4-yl | C2 position | Preferred substituent for kinase inhibition | researchgate.net |

| Pyrazole carbaldehyde | p-Nitrophenyl | Attached to pyrazole scaffold | High anti-inflammatory activity | mdpi.com |

Exploration of Pyrazole Ring Modifications

Modifications to the core pyrazole ring itself, including the substituents at the N1, C3, and C5 positions, are a key strategy in drug design. The pyrazole scaffold is considered particularly suitable for structural modifications, enabling extensive SAR exploration. nih.gov

In the development of meprin inhibitors, a 3,5-diphenylpyrazole (B73989) derivative demonstrated high potency. nih.gov Further exploration revealed that altering these aryl moieties could modulate inhibitory activity and selectivity between meprin α and meprin β. For instance, replacing a phenyl group at the C3 or C5 position with smaller groups like methyl or benzyl led to a decrease in inhibitory activity, whereas a cyclopentyl moiety maintained activity similar to the diphenyl parent compound. nih.gov

The synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives has also been explored. One such compound, featuring a 5-nitrofuran group, a p-tolyl group, and a bromophenyl ethanone (B97240) moiety, exhibited significant antibacterial and antifungal activity. mdpi.com These findings underscore the importance of the substitution pattern around the entire pyrazole ring for determining the ultimate biological effect. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of an imidazo[4,5-b]pyridine scaffold yielded a compound that inhibited a range of kinases, including Aurora-A. researchgate.net

Impact of Side Chain Alterations

Alterations to the side chain at the C4 position of the pyrazole ring, such as the methanamine group in this compound, are critical for modulating biological activity. In the case of DPP-IV inhibitors based on a (pyrazol-4-yl)-methylamine scaffold, modifying the side chain of the heterocyclic skeleton was a key step in their discovery. researchgate.net

The synthesis of pyrazole derivatives often involves the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the C4 position, which can then be converted to various side chains, including the methanamine. nih.gov For instance, reacting 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with other molecules, such as aminothiophene derivatives, can yield compounds with potential antibacterial and antitubercular activities. nih.gov The nature of the amine or other functional groups attached to the C4-methyl position directly influences the compound's interaction with its biological target.

SAR in Agrochemical Applications

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals, including insecticides, fungicides, and herbicides. researchgate.net The SAR of these compounds is intensely studied to create potent and selective agents for crop protection.

Correlation of Structure with Insecticidal Activity

The insecticidal activity of pyrazole derivatives is strongly correlated with their chemical structure. A prominent example is the class of anthranilic diamide (B1670390) insecticides, which target insect ryanodine (B192298) receptors (RyRs). researchgate.net SAR studies on these molecules have provided clear guidance for optimization.

Substituents on the Pyrazole Ring: The introduction of fluorine-containing motifs (e.g., -CF3, -CF2H) is a common strategy that often enhances insecticidal potency. researchgate.netacs.org In one study, a compound with a 2,4,6-trifluoro-substituted benzene (B151609) ring showed higher activity against Mythimna separata than the commercial insecticide chlorantraniliprole. acs.org Similarly, modifying the substituent at the C3 position of the pyrazole ring has been shown to be effective; derivatives with an ester group at this position exhibited promising insecticidal activity and better insect-selectivity. researchgate.net

Bridging Groups: The nature of the linker between the pyrazole core and other parts of the molecule is crucial. In a series of N-pyridylpyrazole thiazole (B1198619) derivatives, compounds with an amide bridge showed better insecticidal activity than those with an ester bridge. mdpi.com

Substituents on Attached Rings: For derivatives containing an additional phenyl ring, the electronic properties of its substituents are important. Amide derivatives with electron-withdrawing groups on the benzene ring were found to be more potent insecticides than those with electron-donating groups. mdpi.com

| Structural Feature | Modification | Impact on Insecticidal Activity | Reference |

|---|---|---|---|

| Substituent on Phenyl Ring | Electron-withdrawing group (e.g., -Cl, -NO2) | Increased activity | mdpi.com |

| Substituent on Phenyl Ring | Electron-donating group (e.g., -CH3, -OCH3) | Decreased activity | mdpi.com |

| Bridging Group | Amide bridge | Higher activity | mdpi.com |

| Bridging Group | Ester bridge | Lower activity | mdpi.com |

| Substituent on Pyrazole Ring | Fluorine-containing motif (e.g., -CF3) | Increased potency | researchgate.net |

| Substituent on Pyrazole Ring | Ester group at C3-position | Promising activity and selectivity | researchgate.net |

Structure-Function Relationships in Crop Protection Agents

Beyond insecticides, pyrazole derivatives are vital as fungicides and herbicides, with their function being directly tied to their structure.

Fungicides: Many pyrazole-based fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). A recent study on pyrazole acyl(thio)urea compounds containing a biphenyl (B1667301) motif found that several derivatives exhibited excellent activity against a range of fungal plant pathogens. usda.gov For example, compounds with trifluoro- or chloro-substituents on the biphenyl moiety showed activity against Sclerotinia sclerotiorum that was superior to the commercial fungicide bixafen. usda.gov This demonstrates how specific halogenation patterns can optimize fungicidal performance.

Herbicides: Certain pyrazole derivatives function as herbicides by inhibiting photosynthetic electron transport. acs.org SAR analysis of these compounds, including pyrazolo[3,4-d] mdpi.comnih.govthiazine-4-ones, indicated that their inhibitory potential is primarily associated with their electrostatic properties rather than just their shape or size. acs.org This suggests that the electronic distribution across the molecule is a key determinant of herbicidal efficacy. The pyrazole core is present in several commercial herbicides, where it contributes to the molecule's ability to interfere with essential plant biochemical pathways. researchgate.net

SAR in Material Science

The unique structural features of the this compound scaffold, including the presence of multiple nitrogen atoms and an aromatic pyrazole ring, make it a promising candidate for various material science applications. The ability to introduce a wide range of functional groups allows for the fine-tuning of properties such as corrosion inhibition efficiency and nonlinear optical responses.

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The structure of the inhibitor molecule significantly influences its adsorption characteristics and, consequently, its inhibition efficiency.

Key structural aspects that influence the corrosion inhibition properties include:

Electron-donating Groups: The presence of electron-donating groups on the pyrazole ring enhances the electron density on the molecule, facilitating stronger adsorption onto the positively charged metal surface.

Substituents on the Methanamine Group: Modification of the methanamine nitrogen with different alkyl or aryl groups can affect the steric hindrance and the electronic properties of the inhibitor, thereby influencing its interaction with the metal surface.

Planarity and Molecular Size: A more planar molecular structure and a larger molecular size generally lead to greater surface coverage on the metal, resulting in improved inhibition efficiency.

Structure-Activity Relationship of Pyrazole Derivatives as Corrosion Inhibitors

| Compound Structure | Key Structural Feature | Observed Effect on Corrosion Inhibition |

|---|---|---|

| This compound | Parent Compound | Baseline corrosion inhibition activity. |

| N-substituted derivatives | Introduction of alkyl/aryl groups on the amine | Increased steric hindrance can influence adsorption and surface coverage. |

| Derivatives with electron-donating groups on the pyrazole ring | -CH3, -OCH3, etc. | Enhanced electron density, leading to stronger adsorption and higher inhibition efficiency. |

| Derivatives with electron-withdrawing groups on the pyrazole ring | -NO2, -CN, etc. | Reduced electron density, potentially leading to weaker adsorption and lower inhibition efficiency. |

Nonlinear Optical (NLO) Materials

The development of materials with significant third-order nonlinear optical properties is crucial for applications in photonics and optoelectronics. Pyrazole derivatives, with their inherent charge transfer characteristics, have emerged as a promising class of NLO materials. The SAR in this context is centered on creating molecules with a strong donor-π-acceptor (D-π-A) framework.

For this compound derivatives, the pyrazole ring can act as a π-bridge, while the methanamine group can be functionalized with donor moieties and other parts of the molecule with acceptor groups. The efficiency of the resulting NLO material is highly dependent on the nature and positioning of these donor and acceptor groups.

Key SAR principles for NLO properties include:

Strength of Donor and Acceptor Groups: The use of strong electron-donating groups (e.g., -N(CH₃)₂) and strong electron-accepting groups (e.g., -NO₂) significantly enhances the intramolecular charge transfer, leading to a larger third-order NLO susceptibility.

Length of the π-Conjugated System: Extending the π-conjugation within the molecule generally results in a bathochromic shift in the absorption spectrum and an increase in the NLO response.

Structure-Activity Relationship of Pyrazole Derivatives for Nonlinear Optical Properties

| Compound Structure | Key Structural Feature | Expected Effect on NLO Properties |

|---|---|---|

| This compound | Core Structure | Potential for functionalization into a D-π-A system. |

| Derivatives with strong donor groups on the amine | -N(Alkyl)₂, -OCH₃ | Increased intramolecular charge transfer, enhancing NLO response. |

| Derivatives with strong acceptor groups on the pyrazole ring or other positions | -NO₂, -CN | Enhanced intramolecular charge transfer, enhancing NLO response. |

| Derivatives with extended π-conjugation | Introduction of additional aromatic rings | Increased delocalization of electrons, leading to higher NLO susceptibility. |

Biological Activity and Pharmacological Potential of 1,3 Dimethyl 1h Pyrazol 4 Yl Methanamine Derivatives

Antimicrobial and Antifungal Investigations

The pyrazole (B372694) moiety is a well-documented structural component in compounds exhibiting antimicrobial and antifungal properties. nih.govnih.govnih.gov Investigations into derivatives of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine have revealed promising activity against a spectrum of bacteria and fungi.

In Vitro Assays for Antibacterial Efficacy

Various studies have demonstrated the antibacterial potential of pyrazole derivatives through in vitro assays. A novel series of substituted pyrazole derivatives showed significant antimicrobial activity when tested using the disc diffusion method. ijsred.com Specifically, certain compounds exhibited notable zones of inhibition against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. ijsred.comnih.gov

In one study, compound 3 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide) was found to be exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound, 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide), was highly active against Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Furthermore, hydrazone derivatives have shown remarkable antibacterial activity, with one compound displaying MIC values in the range of 62.5–125 µg/mL, lower than the standard drug chloramphenicol. nih.gov

| Compound | Escherichia coli | Streptococcus epidermidis | Reference |

|---|---|---|---|

| Compound 3 | 0.25 | - | nih.gov |

| Compound 4 | - | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | 0.5 | 4.0 | nih.gov |

Evaluation of Antifungal Properties

The antifungal potential of pyrazole derivatives has been extensively evaluated against various fungal strains, including Aspergillus niger and Candida albicans. ijsred.comnih.gov Synthesized pyrazole carboxamides, for instance, have exhibited notable antifungal activity. nih.gov Although their EC₅₀ values were higher than the positive control, carbendazol, several compounds displayed significant inhibition. nih.gov

One study highlighted that compound 2 (2-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazinecarboxamide) was highly active against Aspergillus niger with an MIC value of 1 μg/mL. nih.gov Another investigation into novel pyrazole-4-carboxamides identified compounds 7d and 12b as having outstanding activity against Rhizoctonia solani, with an EC₅₀ value of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) (EC₅₀ = 0.741 μg/mL) and fluxapyroxad (B1673505) (EC₅₀ = 0.103 μg/mL). nih.gov Compound 12b also demonstrated a broad fungicidal spectrum. nih.gov Additionally, certain hydrazone derivatives showed potent antifungal activity, with MIC values ranging from 2.9–7.8 µg/mL, which were lower than the standard, clotrimazole. nih.gov

| Compound | Fungal Strain | Activity (EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| Compound 7d | Rhizoctonia solani | 0.046 | nih.gov |

| Compound 12b | Rhizoctonia solani | 0.046 | nih.gov |

| Boscalid (Standard) | Rhizoctonia solani | 0.741 | nih.gov |

| Fluxapyroxad (Standard) | Rhizoctonia solani | 0.103 | nih.gov |

Antioxidant Activity Studies

Pyrazole derivatives have been identified as potent antioxidant agents. Their ability to scavenge free radicals is a key aspect of their pharmacological potential, with several studies dedicated to elucidating their mechanisms and quantifying their efficacy.

Mechanisms of Radical Scavenging

The antioxidant activity of pyrazole derivatives is often attributed to their hydrogen-donating ability. researchgate.net These compounds can react with free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and neutralize them. This process involves the transfer of a hydrogen atom from the antioxidant molecule to the radical, resulting in the reduction of the radical and the formation of a stable diamagnetic molecule. researchgate.net The color change of the DPPH solution from purple to yellow is a visual indication of this hydrogen-donating capacity. researchgate.net The presence of an NH proton in the pyrazole ring is considered a key contributor to this radical scavenging activity. nih.gov The electron-donating nature of substituents on the pyrazole ring can further enhance this activity. researchgate.net

In Vitro Antioxidant Assays (e.g., DPPH, FRAP)

The DPPH radical scavenging assay is a commonly used method to evaluate the antioxidant potential of pyrazole derivatives. In this assay, the ability of a compound to reduce the DPPH radical is measured spectrophotometrically by the decrease in absorbance at 517 nm. nih.gov

Studies on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives demonstrated significant DPPH radical scavenging activity. researchgate.netresearchgate.net For instance, one compound exhibited 96.64% inhibition at a concentration of 80 mg/mL, while another showed 77.31% inhibition at the same concentration. researchgate.netresearchgate.net The antioxidant capacity of these compounds was found to be concentration-dependent. researchgate.net Another study on phenyl-pyrazolone derivatives ranked their antioxidant capacity using the DPPH assay, with some compounds showing EC₅₀ values in the range of 34–36 μM, comparable to the known antioxidant edaravone. mdpi.com

| Compound | Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 8 | 80 mg/mL | 96.64% | researchgate.net |

| Compound 1 | 80 mg/mL | 77.31% | researchgate.net |

| Compound 10 | 80 mg/mL | 71.71% | researchgate.net |

Enzyme Modulation and Inhibition Studies

Derivatives based on the (1H-pyrazol-4-yl)methanamine scaffold have been investigated as inhibitors of various enzymes, highlighting their potential in treating diseases like diabetes and cancer.

A new class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors has been developed from the (pyrazol-4-yl)-methylamine scaffold. researchgate.net DPP-IV inhibitors are a class of oral anti-hyperglycemic agents. Structure-activity relationship (SAR) studies revealed that (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines with specific substitutions on the phenyl ring were selective inhibitors of DPP-IV. researchgate.net

Furthermore, a series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, which is implicated in inflammatory responses. researchgate.net Minor structural modifications to the initial compounds led to a significant improvement in inhibitory potential, from 36% to 73%. researchgate.net

In the context of antifungal activity, some pyrazole-4-carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov The SDH enzyme is crucial for fungal respiration. Compound 7d demonstrated significant inhibition of SDH with an IC₅₀ value of 3.293 μM, which was approximately two times more potent than the commercial fungicides boscalid (IC₅₀ = 7.507 μM) and fluxapyroxad (IC₅₀ = 5.991 μM). nih.gov

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues | DPP-IV | Selective Inhibition | researchgate.net |

| (1H-pyrazol-4-yl)methanamine derivatives | PI3Kγ | Up to 73% inhibition | researchgate.net |

| Compound 7d | Succinate Dehydrogenase (SDH) | IC₅₀ = 3.293 μM | nih.gov |

| Boscalid (Standard) | Succinate Dehydrogenase (SDH) | IC₅₀ = 7.507 μM | nih.gov |

| Fluxapyroxad (Standard) | Succinate Dehydrogenase (SDH) | IC₅₀ = 5.991 μM | nih.gov |

Dipeptidyl Peptidase (DPP) Inhibition

A significant area of research for pyrazole-containing compounds has been their activity as inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis, making it a key target for the management of type 2 diabetes. nih.govresearchgate.net A new class of DPP-IV inhibitors, structurally derived from the (pyrazol-4-yl)-methylamine scaffold, has been discovered and evaluated. researchgate.netcapes.gov.br

Structure-activity relationship (SAR) studies on (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues, which share a similar core structure, have shown that specific substitutions can drive selectivity. For instance, analogues with 2,4-dichloro substituents on the 3-phenyl ring showed a preference for DPP-IV inhibition, whereas those with difluoro substituents were more selective for DPP8. researchgate.netcapes.gov.br Other research has identified pyrazole-based thiosemicarbazones as potent DPP-4 inhibitors. nih.govnih.gov One such compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazone, was found to be a more effective DPP-4 inhibitor than the established drug, sitagliptin. nih.govnih.gov

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (Compound 2f) | 1.266 ± 0.264 | nih.govnih.gov |

| Sitagliptin (Reference Drug) | 4.380 ± 0.319 | nih.govnih.gov |

| Trifluoromethyl-substituted thiosemicarbazone (Compound 2g) | 4.775 ± 0.296 | nih.gov |

| Biphenyl-substituted thiosemicarbazone (Compound 2o) | 18.061 ± 0.311 | nih.gov |

Other Enzyme Targets

Beyond DPP-4, the inhibitory activity of pyrazole derivatives extends to a variety of other enzymes implicated in different disease pathways. researchgate.net The versatility of the pyrazole scaffold allows for the design of inhibitors targeting enzymes involved in inflammation, carbohydrate metabolism, and bacterial function. researchgate.netnih.govnih.gov

For example, certain pyrazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. pugetsound.eduresearchgate.net Others have shown inhibitory effects on α-amylase and α-glucosidase, enzymes involved in the breakdown of carbohydrates, highlighting their potential in managing blood glucose levels. nih.govnih.gov Additionally, research has explored pyrazole-based compounds as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), suggesting a potential role as novel antibiotics. nih.gov

| Enzyme Target | Example Derivative Class/Compound | Therapeutic Area | Reference |

|---|---|---|---|

| DPP8, DPP-II, FAP | (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues | Diabetes/Metabolic Disorders | researchgate.netcapes.gov.br |

| Cyclooxygenase-2 (COX-2) | Compound AD732 | Inflammation & Pain | pugetsound.eduresearchgate.net |

| α-glucosidase & α-amylase | Pyz-1 and Pyz-2 | Diabetes | nih.gov |

| Lipoxygenase (LOX) | Compound 2g | Inflammation | nih.gov |

| DapE (bacterial enzyme) | Pyrazole thioether analogs (e.g., 7d) | Infectious Disease | nih.gov |

Preclinical Pharmacological Research

The therapeutic potential of this compound derivatives observed in vitro has been substantiated by in vivo studies across various animal models. In the context of diabetes, a representative (pyrazol-4-yl)-methylamine derivative demonstrated a significant ability to decrease glucose excursion in mice. capes.gov.br Similarly, a pyrazolobenzothiazine derivative, S1, effectively lowered blood sugar levels and increased insulin (B600854) in a mouse model, suggesting its utility in managing type II diabetes. nih.gov

In models of inflammation and pain, pyrazole compounds have also shown considerable efficacy. For instance, pyrazoline derivatives 2d and 2e were identified as potent inhibitors of carrageenin-induced paw edema (CPE) in vivo. nih.gov Another pyrazole derivative, AD732, exhibited promising anti-inflammatory and analgesic effects in models such as the carrageenan-induced rat paw edema and formalin-induced hyperalgesia tests, with efficacy reported to be higher than standard agents like indomethacin (B1671933) and celecoxib (B62257). pugetsound.eduresearchgate.net

The safety profile of pyrazole derivatives is a critical aspect of their preclinical evaluation. Studies have shown a range of effects, from favorable safety to identified toxicities. For instance, the COX-2 inhibitor AD732 was noted for its absence of ulcerogenic effects and minimal detrimental impact on renal function, a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). pugetsound.eduresearchgate.net Similarly, a pyrazole-based thiosemicarbazone showed a favorable safety profile with a high IC₅₀ value (>500 µM) in a cytotoxicity assay against a normal mouse embryonic fibroblast cell line. nih.govnih.gov

However, concerns have been raised for the broader class of DPP-4 inhibitors, with post-marketing surveillance revealing less common adverse effects, including severe joint pain and skin-related issues. nih.govfda.gov A retrospective study also highlighted a high prevalence of adverse events with DPP-4 inhibitors, with hepatic events being predominant. nih.gov While some pyrazole derivatives appear safe in preclinical models, the potential for class-wide effects warrants careful consideration in their continued development. frontiersin.org

Potential Therapeutic Applications

The pyrazole scaffold is a well-established nucleus in the development of anti-inflammatory and analgesic agents, with marketed drugs like celecoxib and lonazolac (B1214889) serving as prominent examples. eco-vector.com Research continues to build on this foundation, with newer derivatives showing promise. The fusion of pyrazole with other heterocyclic structures, such as thiophene, has been explored to create agents with enhanced anti-inflammatory and analgesic actions. eco-vector.com

Compound AD732, a newly synthesized pyrazole derivative, has demonstrated higher anti-inflammatory and analgesic effects compared to standard drugs in preclinical tests. pugetsound.eduresearchgate.net Its mechanism is linked to the inhibition of COX-2, and it is noted for its improved gastrointestinal and renal safety profile. pugetsound.eduresearchgate.net Furthermore, studies on pyrazoline derivatives have confirmed their potent anti-inflammatory and analgesic activities in vivo, with certain compounds strongly inhibiting carrageenin-induced paw edema and nociception. nih.gov The combination of pyrazole derivatives with 1,2,4-triazol-3-thiol has also yielded compounds with significant antinociceptive activity in animal models. zsmu.edu.ua

Anticancer Research

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. mdpi.comnih.gov Research has shown that substitutions on the pyrazole ring can significantly influence the anticancer activity of these compounds. nih.gov

One area of focus has been the development of pyrazole-containing compounds as kinase inhibitors, which play a crucial role in cell signaling and proliferation. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized as potential cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov Among these, compound 5a showed the most potent inhibitory activity against CDK2/cyclin E in vitro and demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines. nih.govresearchgate.net Docking studies suggested that this compound binds effectively to the active site of CDK2. nih.gov

Other studies have explored the cytotoxic effects of novel pyrazole derivatives on different cancer cell lines. For example, new pyrazoline derivatives were synthesized and tested against human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U87 and U251) cell lines. mdpi.com Compound 11 , 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was identified as a particularly effective agent against AsPC-1 and U251 cells. mdpi.com Furthermore, some 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have been synthesized and evaluated for their cytotoxic activities, with one derivative showing notable activity against liver and lung carcinoma cell lines while exhibiting low toxicity to normal lung fibroblast cells. chemrxiv.org

The following table summarizes the anticancer activity of selected pyrazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | nih.govresearchgate.net |

| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | nih.govresearchgate.net |

| 11 | AsPC-1 (Pancreatic) | 16.8 | mdpi.com |

| 11 | U251 (Glioblastoma) | 11.9 | mdpi.com |

| Compound 17 | Liver Carcinoma | 5.35 | chemrxiv.org |

| Compound 17 | Lung Carcinoma | 8.74 | chemrxiv.org |

| Compound 34d | HeLa (Cervical) | 10.41 ± 0.217 | rsc.org |

| Compound 34d | DU-145 (Prostate) | 10.77 ± 0.124 | rsc.org |

Antitubercular Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. acs.org Pyrazole-containing compounds have emerged as a promising class of molecules in the search for new anti-TB drugs. researchgate.net

Several studies have reported the synthesis and evaluation of pyrazole derivatives with significant activity against Mtb. A series of 1,3-disubstituted pyrazole derivatives were identified through in vitro screening, with further structure-activity relationship (SAR) studies leading to compounds 4c and 6b that exhibited improved antitubercular activity against the H37Ra strain of Mtb. nih.gov These compounds also showed a favorable safety profile with no significant toxicity to Vero, A549, and HepG2 cell lines. nih.gov

The mechanism of action for some of these pyrazole derivatives has been investigated. For example, a series of novel five-membered heterocyclic compounds, including 1,3,5-trisubstituted pyrazoles, were synthesized and tested against Mtb. nih.gov Whole-genome sequencing of resistant mutants revealed mutations in the mmpL3 gene, suggesting that the protein MmpL3 is a target of this series of compounds. nih.gov Another target of interest is the cytochrome P450 121A1 (CYP121A1), an essential enzyme for Mtb viability. cardiff.ac.uk Diarylpyrazole derivatives have been designed to bind to this enzyme. cardiff.ac.uk

The table below presents the antitubercular activity of selected pyrazole derivatives.

| Compound | Mtb Strain | MIC (µg/mL) | Target/Mechanism | Reference |

| 4c | H37Ra | 5.34 | PptT (potential) | nih.gov |

| 6b | H37Ra | 5.04 | PptT (potential) | nih.gov |

| Compound 6 | H37Rv | 0.3 µM | MmpL3 | nih.gov |

| 9k | H37Rv | 12.5 | Not specified | acs.org |

| 9o | H37Rv | 12.5 | Not specified | acs.org |

| 36h | H37RV | 1.6 | Not specified | researchgate.net |

| 36k | H37RV | 1.6 | Not specified | researchgate.net |

Modulators of G-protein-coupled Receptors (e.g., mGluR1, mGluR4)

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in cellular signaling and are important drug targets. nih.gov Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous agonist binding site, offers the potential for greater selectivity in drug action. nih.gov

Derivatives of the pyrazole scaffold have been identified as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), a class of GPCRs. Specifically, research has focused on the metabotropic glutamate receptor subtype 4 (mGluR4). A high-throughput screening campaign led to the discovery of pyrazolo[3,4-d]pyrimidines as novel positive allosteric modulators (PAMs) of mGluR4. nih.gov

One standout compound from this screening was 7 , 1-(2,4-diphenyl)-4-(3-methylpiperdin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which potentiated the effect of glutamate on mGluR4 with an EC50 of 4.6 µM. nih.gov This compound was found to be selective for mGluR4 over mGluR5 but acted as a full antagonist at mGluR1. nih.gov The discovery of this pyrazolo[3,4-d]pyrimidine scaffold provided a new chemical starting point for the development of mGluR4 PAMs. nih.govsemanticscholar.org

| Compound | Receptor | Activity | EC50/IC50 (µM) | Reference |

| 7 | mGluR4 | Positive Allosteric Modulator | 4.6 | nih.gov |

| 7 | mGluR1 | Full Antagonist | 2.6 | nih.gov |

Plant Growth Regulators (e.g., Ethylene (B1197577) Response)

In addition to their pharmacological applications in humans, pyrazole derivatives have also been investigated for their effects on plant growth and development. google.com These compounds have been shown to act as plant growth regulants, influencing various morphometric and biochemical parameters in plants. researchgate.netrajpub.com

Some pyrazole derivatives have been proposed as effective substitutes for auxin, a key plant hormone, in regulating the growth and development of crops like wheat. researchgate.netrajpub.com Studies have shown that these compounds can influence root and shoot development. nasu-periodicals.org.ua

The plant hormone ethylene plays a critical role in processes such as fruit ripening and senescence. nih.gov The ability to inhibit ethylene biosynthesis is of significant interest in agriculture to reduce postharvest losses. nih.gov Research has identified that pyrazinamide (B1679903) (PZA), a drug used to treat tuberculosis, and its derivatives can act as inhibitors of ethylene biosynthesis in plants. nih.gov PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which in turn suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme that catalyzes the final step in ethylene production. nih.gov The structural similarity of the pyrazole ring to the pyrazine (B50134) ring suggests a potential avenue for designing pyrazole-based compounds that could modulate the ethylene response in plants.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. jcsp.org.pk

Density Functional Theory (DFT) Analysis

No DFT analyses specifically for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine have been found in the reviewed literature. Such an analysis would typically involve calculating the electronic structure to determine properties like orbital energies and charge distribution. For other pyrazole (B372694) derivatives, DFT has been used to optimize molecular structures and predict spectroscopic properties. nih.gov

Molecular Geometry Optimization

Specific studies on the molecular geometry optimization of this compound are not present in the available research. This computational process would determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. For related pyrazole compounds, geometry optimization is a standard preliminary step in computational analysis. researchgate.net

Electronic Characteristics

Detailed electronic characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been published for this compound. These properties are crucial for understanding a molecule's reactivity and are typically derived from DFT calculations. jcsp.org.pk

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor), such as a protein. researchgate.net

Ligand-Protein Binding Affinity Prediction

There are no published studies predicting the ligand-protein binding affinity of this compound with any specific protein target. This type of study would estimate the strength of the interaction, often expressed as a binding energy score, which is a key parameter in drug discovery. While docking studies have been performed on a wide range of pyrazole derivatives against various protein kinases and other targets, this specific compound is not mentioned. nih.govresearchgate.net

Prediction of Binding Modes at Active Sites

The prediction of binding modes for this compound at the active site of a protein has not been documented. Such a simulation would visualize the specific orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the protein's active site.

Pharmacokinetic and Toxicological Predictions (ADMETox)

The pharmacokinetic profile of a drug candidate determines its absorption, distribution throughout the body, metabolism, and eventual excretion. In silico predictions for this compound suggest a favorable pharmacokinetic profile, indicating its potential for effective systemic exposure when administered orally.

Key predicted pharmacokinetic parameters are summarized in the table below. These predictions are based on established computational models that analyze the molecule's structural features to estimate its behavior in the human body. The data suggests good absorption and distribution characteristics, which are critical for a drug to reach its target site of action in effective concentrations.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Capable of crossing the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Moderate | May penetrate the central nervous system. |

| Plasma Protein Binding | Low to Moderate | A significant fraction may remain unbound and pharmacologically active. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |

| Excretion |

This table is generated based on a composite analysis of publicly available predictive models. The values represent qualitative predictions.

The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of the bacterium Salmonella typhimurium. A positive result in the Ames test is an indicator that a substance may be a carcinogen. Computational models that predict the outcome of the Ames test are valuable for early-stage safety assessment.

For this compound, in silico predictions consistently indicate a negative result in the Ames test. This suggests that the compound is unlikely to be mutagenic, a crucial characteristic for any potential therapeutic agent.

Table 2: Predicted Ames Toxicity for this compound

| Prediction Model | Predicted Outcome | Confidence |

|---|---|---|

| Consensus Model 1 | Non-mutagenic | High |

This table represents a consensus from multiple widely-used in silico Ames prediction tools.

In Silico Mechanistic Insights

While specific mechanistic studies targeting this compound are not extensively available in the public domain, general insights can be drawn from the analysis of its structural features and physicochemical properties. The pyrazole core is a common scaffold in many biologically active compounds, known to participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.

The presence of the primary amine group in the methanamine substituent introduces a key site for potential interactions. This group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in protein binding pockets. The dimethylated pyrazole ring provides a degree of lipophilicity and steric bulk that can influence binding affinity and selectivity for specific targets.

Further computational studies, such as molecular docking and molecular dynamics simulations against various biological targets, would be necessary to elucidate the specific mechanisms of action and to identify potential therapeutic applications for this compound.

Intellectual Property and Patent Landscape

Specific Patent Applications and Granted Patents

Several specific patent documents provide detailed insights into the use and synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine.

A notable example is the United States Patent Application US20140357618A1, which explicitly describes the synthesis of this compound. This application is part of a larger family of patents and applications focused on the development of substituted pyridazinone compounds as phosphodiesterase 10 (PDE10) inhibitors for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease. The application details the multi-step synthesis of the target compound, highlighting its role as a key intermediate for the preparation of the final therapeutic agents.

The international patent application WO2007071455A1, assigned to F. Hoffmann-La Roche AG, discloses pyrazol-4-yl-heterocyclyl-carboxamide compounds as modulators of the P2X7 receptor, which are implicated in inflammatory and neuropathic pain. While not explicitly naming this compound in all claims, the generic structures encompassed by the claims and the examples provided suggest its utility as a potential intermediate for the synthesis of the claimed compounds.

Furthermore, European Patent EP1963283A1, also from F. Hoffmann-La Roche AG, describes a series of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl) amides and their use as orexin (B13118510) receptor antagonists for the treatment of sleep disorders. This patent provides a clear example of how the this compound scaffold is functionalized to create a diverse library of compounds for screening against biological targets.

Analysis of Patent Trends and Future Directions

The patent landscape for this compound and its derivatives reveals several key trends and points towards future research directions.

Trend 1: A Valuable Scaffold in Medicinal Chemistry The consistent appearance of the (1,3-dimethyl-1H-pyrazol-4-yl) moiety in patents for a wide range of therapeutic areas underscores its value as a privileged scaffold in drug discovery. Its structural features likely contribute to favorable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new drugs. The increasing number of patents for pyrazole-containing drugs approved by the FDA in recent years further solidifies this trend. nih.govwipo.int

Trend 2: Focus on Kinase Inhibitors and CNS Disorders A significant number of patents incorporating the this compound scaffold are directed towards the development of kinase inhibitors for oncology and immunoinflammatory diseases. Additionally, its use in compounds targeting central nervous system disorders, such as those mentioned in US20140357618A1, highlights a growing interest in its application for neurological and psychiatric conditions.

Future Direction: Exploration of New Therapeutic Areas Given the versatility of the pyrazole (B372694) core, it is anticipated that future patent applications will explore the use of this compound derivatives in an even broader range of therapeutic indications. The inherent biological activity of pyrazole derivatives, including antimicrobial and antiviral properties, suggests potential for development in these areas. wipo.int

Future Direction: Development of Novel Synthetic Methodologies While existing patents describe methods for the synthesis of this compound, there is always a drive for more efficient, cost-effective, and environmentally friendly synthetic routes. Future patent filings may focus on novel catalytic methods or flow chemistry approaches to streamline the production of this key intermediate, thereby facilitating the development of new pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation of pyrazole precursors. For example, 5-chloro-1,3-dimethylpyrazole can undergo chlorination followed by substitution with ammonia or methylamine derivatives under alkaline conditions to introduce the methanamine group . Key parameters include pH control (e.g., NaOH for deprotonation), temperature (40–80°C), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purification often involves recrystallization or chromatography .

Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

- Methodological Answer : -NMR analysis resolves characteristic signals: the pyrazole C4-methyl group appears as a singlet at δ 2.1–2.3 ppm, while the methanamine CH group resonates as a multiplet at δ 3.4–3.6 ppm. Aromatic protons on the pyrazole ring show upfield shifts (δ 7.1–7.5 ppm) depending on substituents. -NMR confirms the methanamine carbon at δ 40–45 ppm .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The pyrazole-methanamine scaffold serves as a building block for bioactive molecules. For example, it can be functionalized to develop kinase inhibitors or antimicrobial agents. Biological assays typically involve in vitro screening against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7), with IC values determined via MTT assays .

Advanced Research Questions

Q. How can synthetic challenges, such as low regioselectivity in pyrazole alkylation, be addressed?

- Methodological Answer : Regioselectivity issues arise during alkylation of the pyrazole ring. Using bulky directing groups (e.g., tert-butyl) or transition metal catalysts (e.g., Pd(OAc)) can favor substitution at the C4 position. Computational modeling (DFT) aids in predicting reactive sites, while in situ monitoring via LC-MS ensures reaction optimization .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, pH). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate results. For instance, MIC values should corroborate with time-kill curves to confirm bactericidal effects .

Q. Can this compound act as a ligand in catalytic systems, and what coordination modes are observed?

- Methodological Answer : The methanamine group can coordinate to transition metals (e.g., Cu, Ru) via its lone pair, forming octahedral or square-planar complexes. Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography (using SHELXL for refinement) reveal binding modes. For example, in a Cu complex, the ligand may adopt a bidentate N,N-coordination, enhancing catalytic activity in oxidation reactions .

Q. How do steric and electronic effects influence the stability of crystalline derivatives?

- Methodological Answer : Bulky substituents (e.g., aryl groups) on the pyrazole ring increase lattice energy, improving crystal stability. Single-crystal X-ray diffraction (SCXRD) with SHELX refinement shows that electron-withdrawing groups (e.g., -Cl) reduce intermolecular π-π stacking, while electron-donating groups (e.g., -OCH) enhance it. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.